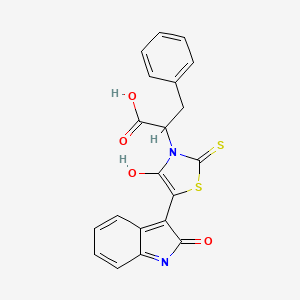

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Description

The compound (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid features a thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) conjugated with a 2-oxoindolin-3-ylidene group at position 5, forming a Z-configured double bond. This structure is synthesized via condensation of formyl-indole derivatives with thiazolidinone precursors in acetic acid under reflux, a method common to related compounds .

Properties

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S2/c23-17-15(12-8-4-5-9-13(12)21-17)16-18(24)22(20(27)28-16)14(19(25)26)10-11-6-2-1-3-7-11/h1-9,14,24H,10H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWLTGZPEIWZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound that features a thioxothiazolidinone core, which has been recognized for its broad spectrum of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and data tables summarizing key results.

Structural Characteristics

The structural formula of the compound includes:

- Thioxothiazolidinone Core : This moiety is known for its pharmacological significance.

- Indole Derivative : The presence of an indole fragment enhances the biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with thioxothiazolidinone frameworks exhibit significant antimicrobial properties. For instance, a derivative of this compound showed effective antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that derivatives exhibit moderate to strong antiproliferative effects in a dose-dependent manner. For example, compounds derived from thioxothiazolidinones have shown promising results against human leukemia cell lines .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). This is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to conventional therapies .

- Antibacterial Mechanism : The compound's antibacterial action is believed to involve the inhibition of bacterial cell wall synthesis, specifically targeting enzymes such as MurB .

- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis and disruption of the cell cycle in cancer cells .

- Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators .

Case Studies

A study involving various thioxothiazolidinone derivatives highlighted their broad-spectrum antimicrobial activity and potential as anticancer agents. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells .

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in disease pathways. The structural features allow it to interact with active sites of enzymes, potentially modulating their activity.

Case Study:

Research on similar thiazolidinone compounds has revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . This suggests that (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid could have anti-inflammatory applications.

2. Neuroprotective Effects

Preliminary studies suggest that compounds with indole derivatives can exhibit neuroprotective effects, possibly through antioxidant mechanisms.

Case Study:

A related study found that indole-based compounds provided protection against oxidative stress in neuronal cells, which could be relevant for neurodegenerative diseases .

Materials Science Applications

1. Photovoltaic Materials

Due to its unique electronic properties, there is potential for this compound in organic photovoltaic applications. Its ability to absorb light and convert it into electrical energy could be harnessed in solar cell technology.

Case Study:

Research into similar organic compounds has shown their effectiveness in enhancing the efficiency of solar cells by improving charge transport properties .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s α,β-unsaturated thiazolidinone system participates in [3+2] cycloadditions with azomethine ylides, a reaction pathway well-documented for structurally related thiazolidinones . For example:

-

Mechanism : The thiazolidinone ring undergoes ring-opening under basic conditions to generate a reactive ylide intermediate, which reacts with electron-deficient alkenes or alkynes.

-

Outcome : Formation of spiro-pyrrolidine or pyrrolizidine derivatives (e.g., spiro[indoline-3,5′-pyrrolo[1,2-c]thiazoles]) , as observed in reactions of analogous compounds with sarcosine or proline derivatives.

Table 1: Cycloaddition Examples from Analogous Systems

Nucleophilic Additions

The α,β-unsaturated ketone in the thiazolidinone ring is susceptible to nucleophilic attack at the β-carbon. Key reactions include:

-

Thiol Additions : Reaction with thiols (e.g., cysteine derivatives) forms thioether adducts, as evidenced by similar compounds forming hydrogen-bonded complexes .

-

Amine Conjugates : Primary amines attack the electrophilic β-carbon, leading to Michael adducts. For instance, reactions with benzylamine derivatives yield substituted thiazolidinones .

Example Reaction :

Derivatization of the Carboxylic Acid Group

The propanoic acid moiety undergoes standard carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters, as seen in derivatives like 3-phenylpropanoic acid esters .

-

Amide Formation : Coupling with amines via EDCI/HOBt activates the carboxylate, producing amides. This is critical for generating bioactive analogs .

Table 2: Carboxylic Acid Reactivity

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl ester | Improved lipophilicity |

| Amide Coupling | EDCI, HOBt, DIPEA | Amide derivatives | Drug discovery scaffolds |

Tautomerization and Stability

The 2-thioxothiazolidin-4-one core exhibits keto-enol tautomerism, influencing its reactivity:

-

Keto Form : Dominant in nonpolar solvents, participates in cycloadditions .

-

Enol Form : Stabilized by intramolecular hydrogen bonding (e.g., O10―H10∙∙∙O28 in Les-3331 analogs) , enhancing electrophilicity.

Biological Interactions

While direct data on this compound is limited, structural analogs show:

-

Cholinesterase Inhibition : Spiro-pyrrolizines derived from similar thiazolidinones inhibit acetylcholinesterase (IC₅₀: 1.2–3.8 μM) .

-

Anticancer Activity : Rhodanine derivatives (e.g., Les-3331) induce apoptosis in breast cancer cells via ROS generation .

Synthetic Considerations

-

Stereoselectivity : The Z-configuration of the 2-oxoindolin-3-ylidene group is critical for reactivity, as seen in X-ray crystallography data .

-

Solvent Effects : Reactions in DMF or acetic acid promote solvate formation (e.g., DMF solvate in Les-3331) , altering crystallization behavior.

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold for drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and in vivo bioactivity.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of thiazolidinone-indolinylidene hybrids. Key structural variations among analogs include:

- Substituents on the indolinylidene moiety : Chlorine (e.g., 5-chloro in ’s compound) or methoxy groups (e.g., 5h in ) alter electronic properties and steric bulk.

- Carboxylic acid chain: The target compound’s 3-phenylpropanoic acid differs from benzoic acid (5b, 5h) or propanoic acid (), impacting solubility and binding interactions.

- Z/E configuration : The Z-configuration in the target compound and analogs (e.g., 5b, 5h) is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .

Table 1: Structural and Functional Comparison of Selected Analogs

Physicochemical Properties

- Solubility: Benzoic acid derivatives (5b, 5h) have higher aqueous solubility due to ionizable carboxylic groups, whereas the target compound’s 3-phenylpropanoic acid and ’s propanoic acid exhibit lower solubility, requiring formulation adjustments .

- Lipophilicity : The phenyl group increases logP (~3.1 estimated) compared to hydroxylated (5b: logP ~2.5) or chlorinated (: logP ~3.5) analogs, influencing bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction conditions be optimized?

- Methodology :

- The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst .

- Key parameters for optimization include temperature (80–100°C), solvent polarity (acetic acid or DMF), and stoichiometric ratios (1.1:1 aldehyde-to-thiazolidinone) to maximize yield (reported 48–83% in similar compounds) .

- Purification involves recrystallization from DMF/acetic acid mixtures or chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., Z-configuration olefinic protons at δ 7.6–7.9 ppm) and carbons (e.g., thiocarbonyl at ~δ 193 ppm) .

- FT-IR : Identify key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied to enhance this compound’s anticancer or antimicrobial activity?

- Methodology :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl or indole rings to enhance target binding. For example, fluorinated analogs show improved enzyme inhibition (IC50 < 10 µM in kinase assays) .

- Stereochemical Control : Compare Z/E isomers via NOESY NMR to determine configuration-dependent bioactivity .

- In Silico Docking : Use AutoDock or Schrödinger to predict interactions with targets like EGFR or topoisomerase II .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodology :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vitro vs. in vivo results .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use QSAR models in SwissADME to optimize logP (aim for 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Metabolite Prediction : Identify labile sites (e.g., thioxothiazolidinone ring) prone to oxidation using Schrödinger’s Metabolism Module .

Mechanistic and Functional Studies

Q. What experimental approaches elucidate the molecular mechanism of action for this compound in cancer cell lines?

- Methodology :

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .

- Protein Pull-Down Assays : Use biotinylated analogs to isolate binding partners via streptavidin affinity chromatography .

- Mitochondrial Membrane Potential Assays : Employ JC-1 dye to detect early apoptosis .

Q. How does the compound’s reactivity with biological nucleophiles (e.g., glutathione) influence its stability and off-target effects?

- Methodology :

- Thiol Reactivity Assays : Incubate with glutathione (GSH) and monitor adduct formation via LC-MS .

- ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress in treated cells .

Comparative and Structural Analysis

Q. What distinguishes this compound from structurally similar thiazolidinone derivatives in terms of target selectivity?

- Key Findings :

- The indole-2-carboxylic acid moiety enhances DNA intercalation, unlike simpler phenyl analogs .

- The Z-configuration of the exocyclic double bond improves binding to hydrophobic enzyme pockets (e.g., COX-2) compared to E-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.